MBTS addresses the critical scorch problem in rubber extrusion, where high shear heat causes MBT to crosslink prematurely, increasing scrap rates. As a disulfide dimer, MBTS offers a balanced scorch delay and flat cure profile for NR, SBR, and NBR. • Primary accelerator for conveyor belts, hoses, and thick profiles requiring processing safety. • Synergizes with DPG/TMTM for rapid, high-crosslink-density vulcanization. • Acts as a scorch retarder in CR and prevents blooming in thiuram-accelerated systems, ensuring surface quality.
2,2'-Dithiobis(benzothiazole) (MBTS, CAS 120-78-5) is a primary thiazole-class vulcanization accelerator widely procured for natural rubber (NR) and synthetic elastomers such as SBR and NBR. Structurally functioning as a disulfide dimer of 2-mercaptobenzothiazole (MBT), MBTS is selected primarily for its balanced processing safety and flat curing characteristics [1]. In industrial procurement, it serves as a critical baseline material for mechanical goods, tires, and wire insulation where a moderate scorch delay is required prior to crosslinking, distinguishing it from ultra-fast thiurams or highly delayed sulfenamides [1].
Substituting MBTS with its monomeric analog MBT or sulfenamides like CBS directly compromises processability and product yield [1]. While MBT offers faster cure rates, its poor scorch safety leads to premature cross-linking (scorching) during high-shear mixing and extrusion, increasing scrap rates[1]. Conversely, replacing MBTS with sulfenamides over-extends the induction period and requires different secondary accelerator ratios, altering the final crosslink density. Furthermore, MBTS possesses a distinct dual-functionality: it acts as an accelerator in diene rubbers but functions as a cure retarder in polychloroprene (CR) and reduces blooming when paired with thiurams, making generic class-level substitution unviable for complex multi-elastomer manufacturing[2].
Rheological profiling of natural rubber compounds confirms that MBTS provides a substantially longer scorch time (ts2) compared to its monomeric counterpart, MBT [1]. The disulfide linkage in MBTS requires thermal cleavage to generate active mercaptobenzothiazole species, creating a critical processing window [1]. While MBT is highly reactive and prone to premature cross-linking at standard processing temperatures, MBTS delays the onset of vulcanization, directly reducing scrap rates in high-shear mixing and extrusion workflows [2].
| Evidence Dimension | Relative Scorch Time (ts2) |
| Target Compound Data | Extended scorch safety (delayed action) |
| Comparator Or Baseline | MBT (Short scorch time / high scorch risk) |
| Quantified Difference | MBTS > MBT in ts2 processing safety margin |
| Conditions | Natural rubber (NR) and SBR vulcanization at standard curing temperatures |
Procurement teams select MBTS over MBT to prevent premature vulcanization (scorch) during complex extrusion and molding, minimizing material waste.
In standardized thiazole-accelerated sulfur vulcanization systems, MBTS yields a higher crosslink density at equal phr (parts per hundred rubber) dosages compared to both MBT and ZMBT (zinc 2-mercaptobenzothiazole) [1]. This elevated cross-linking efficiency translates directly into enhanced mechanical properties, including higher tensile modulus and resilience in the final elastomer matrix [1]. Consequently, compounders can achieve target physical specifications without over-dosing the primary accelerator.
| Evidence Dimension | Relative Crosslink Density |
| Target Compound Data | Highest crosslink density among standard thiazoles |
| Comparator Or Baseline | MBT and ZMBT (Lower crosslink density at equal dosage) |
| Quantified Difference | MBTS > MBT > ZMBT (at equivalent phr) |
| Conditions | Equal-dosage thiazole comparison in sulfur-cured diene rubbers |
Achieving higher crosslink density per unit weight allows manufacturers to optimize accelerator procurement volumes while meeting strict mechanical performance criteria.
MBTS exhibits a highly documented synergistic effect when paired with secondary basic accelerators like diphenylguanidine (DPG) [1]. While MBTS alone provides flat curing and scorch safety, the MBTS/DPG binary system drastically shortens the optimum cure time (t90) and boosts the overall cure rate while maintaining acceptable processing safety [1]. This specific binary interaction is far more controllable than attempting to use ultra-fast thiurams alone, making MBTS a foundational precursor for balanced, high-throughput manufacturing.
| Evidence Dimension | Optimum Cure Time (t90) |
| Target Compound Data | Rapid t90 when combined with DPG |
| Comparator Or Baseline | MBTS alone (slower t90) or Thiurams alone (poor scorch safety) |
| Quantified Difference | Significant reduction in t90 without compromising the initial scorch delay |
| Conditions | Binary accelerator system (MBTS/DPG) in NR/SBR compounds |
Procuring MBTS as a primary accelerator enables the use of low-cost secondary kickers (like DPG) to dial in exact cure speeds for high-volume production lines.
Unlike most primary accelerators, MBTS offers distinct dual-functionality: it acts as a cure retarder in polychloroprene (CR) rubber and in compounds primarily accelerated by thiurams (e.g., TMTD)[1]. By incorporating MBTS into thiuram-cured systems, manufacturers can effectively delay the scorch time and suppress the severe blooming issues typically associated with dithiocarbamates and thiurams[1]. This makes MBTS an indispensable procurement item for multi-elastomer facilities requiring cross-compatibility.
| Evidence Dimension | Scorch Retardation and Bloom Reduction |
| Target Compound Data | Acts as a retarder, increasing ts2 and reducing bloom |
| Comparator Or Baseline | Thiuram-only systems (TMTD/TMTM) |
| Quantified Difference | Extended processing safety and eliminated surface bloom compared to thiuram-only baselines |
| Conditions | Polychloroprene (CR) matrices or EV (Efficient Vulcanization) systems using thiurams |
Buyers can leverage MBTS not just as an accelerator for diene rubbers, but as a critical processing aid to salvage scorch-prone thiuram systems and prevent cosmetic blooming defects.
MBTS is the standard choice where the friction of extrusion generates heat that would cause MBT to scorch, ensuring safe processing of thick profiles [1].
Procured for use in combination with DPG or TMTM to achieve a rapid, flat cure with high crosslink density for conveyor belts and heavy-duty hoses [2].
Utilized as a secondary additive in thiuram-accelerated systems to retard premature curing and prevent the migration (blooming) of accelerator residues to the product surface [3].
Employed specifically for its inverse functionality as a scorch retarder in CR, providing critical processing safety for specialized weather-resistant rubber components [3].
Irritant;Environmental Hazard